molecular formula C24H22FN3S B11508617 3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole CAS No. 681837-51-4

3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11508617
CAS No.: 681837-51-4
M. Wt: 403.5 g/mol
InChI Key: NLJYFKCVFAXEHN-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the carbazole core, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a potential candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for the treatment of diseases like cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole likely involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group and thiazole ring can participate in hydrogen bonding and π-π interactions, while the carbazole core can intercalate with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole stands out due to its unique combination of a fluorophenyl group, thiazole ring, and pyrazino[3,2,1-jk]carbazole core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

681837-51-4

Molecular Formula

C24H22FN3S

Molecular Weight

403.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-1,3-thiazole

InChI

InChI=1S/C24H22FN3S/c1-15-5-10-21-19(13-15)18-3-2-4-22-23(18)27(21)11-12-28(22)24-26-20(14-29-24)16-6-8-17(25)9-7-16/h5-10,13-14,22H,2-4,11-12H2,1H3

InChI Key

NLJYFKCVFAXEHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C5=NC(=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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